molecular formula C27H27N7 B15221812 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)methanamine

1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)methanamine

Cat. No.: B15221812
M. Wt: 449.5 g/mol
InChI Key: LEJAZCDFAABCDU-UHFFFAOYSA-N
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Description

1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)methanamine is a complex organic compound featuring multiple benzimidazole groups. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)methanamine typically involves the formation of benzimidazole rings followed by their functionalization and coupling. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The resultant benzimidazole intermediates are then methylated and coupled using appropriate reagents and catalysts .

Industrial Production Methods: Industrial production methods for such compounds often involve scalable processes with optimized yields and purity. These methods may include high-pressure reactions, use of continuous flow reactors, and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

  • 1-Methyl-1H-benzo[d]imidazol-2-amine
  • 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline
  • 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline

Comparison: Compared to these similar compounds, 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)methanamine is unique due to its multiple benzimidazole groups, which may confer enhanced biological activity and specificity. Its structural complexity also allows for a broader range of chemical modifications and applications .

Properties

Molecular Formula

C27H27N7

Molecular Weight

449.5 g/mol

IUPAC Name

1-(6-methyl-1H-benzimidazol-2-yl)-N,N-bis[(6-methyl-1H-benzimidazol-2-yl)methyl]methanamine

InChI

InChI=1S/C27H27N7/c1-16-4-7-19-22(10-16)31-25(28-19)13-34(14-26-29-20-8-5-17(2)11-23(20)32-26)15-27-30-21-9-6-18(3)12-24(21)33-27/h4-12H,13-15H2,1-3H3,(H,28,31)(H,29,32)(H,30,33)

InChI Key

LEJAZCDFAABCDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CN(CC3=NC4=C(N3)C=C(C=C4)C)CC5=NC6=C(N5)C=C(C=C6)C

Origin of Product

United States

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